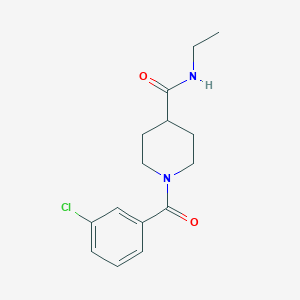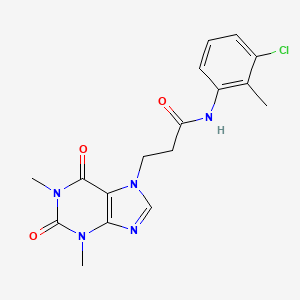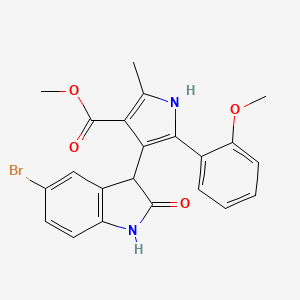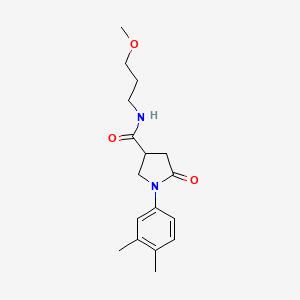
1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-N-ethylpiperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a 3-chlorobenzoyl group and an ethyl group at the nitrogen atom
準備方法
The synthesis of 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide typically involves the acylation of N-ethylpiperidine-4-carboxamide with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-Chlorobenzoyl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chlorobenzoyl)-N-ethylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the piperidine ring can interact with receptor sites through ionic or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar compounds to 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide include:
1-(3-Chlorobenzoyl)piperidine-4-carboxamide: Lacks the ethyl group at the nitrogen atom, which may affect its binding affinity and biological activity.
N-Ethylpiperidine-4-carboxamide:
1-(3-Bromobenzoyl)-N-ethylpiperidine-4-carboxamide: Substitutes the chlorine atom with a bromine atom, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-17-14(19)11-6-8-18(9-7-11)15(20)12-4-3-5-13(16)10-12/h3-5,10-11H,2,6-9H2,1H3,(H,17,19) |
InChIキー |
RZYVYMDOCGUNED-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)

![(2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11157334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11157338.png)

![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157350.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B11157351.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-S-methyl-D-cysteine](/img/structure/B11157356.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11157365.png)
![N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11157370.png)

![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157383.png)
![5-[(4-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11157386.png)
![N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11157396.png)
